molecular formula C16H24Cl2N4O2 B12849391 tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate

Cat. No.: B12849391
M. Wt: 375.3 g/mol
InChI Key: RPKIDCNMXZZHCS-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H22Cl2N4O2 and a molecular weight of 361.27 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate involves multiple steps. One common method includes the reaction of 2,4-dichloropyrimidine with a piperidine derivative under controlled conditions. The tert-butyl group is introduced to protect the carboxylate functionality during the reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reaction and purification steps .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in biological and medicinal research. It is investigated for its activity against certain biological targets, making it a candidate for drug development. Its unique structure allows it to interact with specific enzymes or receptors, leading to potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in research and development, particularly in the fields of chemistry and medicine .

Properties

Molecular Formula

C16H24Cl2N4O2

Molecular Weight

375.3 g/mol

IUPAC Name

tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methyl-methylamino]piperidine-1-carboxylate

InChI

InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)22-7-5-12(6-8-22)21(4)10-11-9-19-14(18)20-13(11)17/h9,12H,5-8,10H2,1-4H3

InChI Key

RPKIDCNMXZZHCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)CC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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